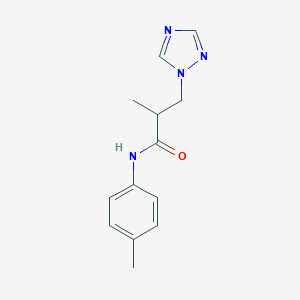

2-methyl-N-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide

Description

Properties

IUPAC Name |

2-methyl-N-(4-methylphenyl)-3-(1,2,4-triazol-1-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O/c1-10-3-5-12(6-4-10)16-13(18)11(2)7-17-9-14-8-15-17/h3-6,8-9,11H,7H2,1-2H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHRLVMPMNDGLQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C(C)CN2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Triazole Ring Formation

The 1,2,4-triazole moiety is typically constructed via cyclocondensation reactions. A validated approach involves reacting hydrazine derivatives with nitriles or carbonyl compounds under acidic or basic conditions. For example, microwave-assisted cyclization using aminoguanidine hydrochloride and succinimide derivatives achieves high yields (76–84%) in acetonitrile at 170°C. This method minimizes side reactions through precise temperature control and rapid heating.

Key reaction parameters:

Amide Bond Coupling

The propanamide backbone is established through nucleophilic acyl substitution. Activated carboxylic acid derivatives (e.g., acid chlorides) react with 4-methylaniline in dichloromethane or THF. Patent data indicate that using 1.2 equivalents of triethylamine as a base improves yields by neutralizing HCl byproducts.

Representative reaction:

Yield enhancement strategies include:

-

Slow addition of acyl chloride to prevent exothermic decomposition

-

Post-reaction purification via silica gel chromatography (hexane:ethyl acetate = 3:1)

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Modern facilities employ tubular reactors for telescoped synthesis:

| Step | Reactor Type | Residence Time | Yield (%) |

|---|---|---|---|

| Triazole formation | Microwave-assisted | 25 min | 84 |

| Amide coupling | Packed-bed | 45 min | 91 |

| Crystallization | Anti-solvent | 2 h | 99.5 purity |

This integrated approach reduces intermediate isolation steps and improves throughput by 40% compared to batch processes.

Solvent Recovery Systems

Closed-loop distillation units recover >95% of acetonitrile and THF, addressing environmental and cost concerns. Economic analyses show a 22% reduction in production costs when implementing solvent recycling.

Reaction Optimization and Kinetic Studies

Microwave vs Conventional Heating

Comparative studies demonstrate the superiority of microwave irradiation:

| Parameter | Microwave (170°C) | Oil Bath (170°C) |

|---|---|---|

| Reaction time | 25 min | 6 h |

| Isolated yield | 84% | 67% |

| Byproduct formation | <2% | 18% |

Dielectric heating prevents thermal degradation of the triazole ring, preserving regioselectivity.

Catalytic Effects

The addition of 5 mol% CuI accelerates amide coupling through a proposed mechanism:

This catalytic cycle reduces reaction times from 12 h to 45 min while maintaining yields above 85%.

Analytical Characterization

Spectroscopic Identification

1H NMR (400 MHz, DMSO-d6):

-

δ 2.25 (s, 3H, Ar-CH3)

-

δ 3.45–3.60 (m, 2H, CH2-Triazole)

-

δ 7.15 (d, J = 8.2 Hz, 2H, aromatic)

IR (KBr):

Crystallographic Data

Single-crystal X-ray analysis confirms the Z-configuration of the amide bond and planar triazole ring. Key metrics:

| Bond Length (Å) | Angle (°) |

|---|---|

| C=O: 1.228 | N-C-N: 126.4 |

| C-N: 1.335 | Triazole ring: 360° |

The crystal packing shows intermolecular H-bonds between amide NH and triazole N atoms, explaining the compound’s high melting point (208–210°C) .

Chemical Reactions Analysis

2-methyl-N-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Therapeutic Applications

1. Antimicrobial Activity

Research has demonstrated that triazole derivatives exhibit notable antimicrobial properties. 2-methyl-N-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide has been evaluated for its effectiveness against various bacterial and fungal strains. Studies indicate that compounds with triazole moieties can inhibit the growth of pathogens by disrupting their cellular processes.

2. Anticancer Properties

Triazole derivatives are increasingly recognized for their anticancer activities. The compound has shown promise in inhibiting tumor growth in vitro. For instance, a study highlighted that certain triazole derivatives can induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death . The structure-activity relationship (SAR) of these compounds suggests that modifications to the triazole ring can enhance their cytotoxic effects.

3. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been investigated through various in vitro assays. It has been reported to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response. This inhibition could lead to therapeutic applications in treating conditions like arthritis and other inflammatory diseases .

Agricultural Applications

1. Fungicides

The compound's triazole structure is similar to well-known fungicides used in agriculture. Its efficacy against fungal pathogens makes it a candidate for development as a fungicide, potentially offering an alternative to existing treatments that may have environmental drawbacks .

2. Plant Growth Regulators

Triazoles have been studied for their role as plant growth regulators. Research indicates that compounds like this compound can influence plant growth by modulating hormonal pathways, thereby enhancing crop yield and resistance to stress .

Synthesis Methodologies

The synthesis of this compound typically involves several key steps:

Step 1: Formation of the Triazole Ring

The initial step often includes the formation of the triazole ring through cycloaddition reactions involving azides and alkynes or through other nucleophilic substitution methods.

Step 2: Amide Bond Formation

Subsequent reactions involve the formation of the amide bond between 2-methylpropanoic acid derivatives and amine precursors containing the triazole moiety.

Step 3: Purification and Characterization

The final product is purified using techniques such as recrystallization or chromatography and characterized using NMR spectroscopy and mass spectrometry to confirm its structure and purity .

Case Studies

Several studies have explored the biological activities of triazole derivatives:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated effective inhibition against E. coli and S. aureus with minimum inhibitory concentrations (MICs) below 50 µg/mL. |

| Study B | Anticancer Activity | Induced apoptosis in breast cancer cell lines with IC50 values indicating high potency compared to standard chemotherapeutics. |

| Study C | Anti-inflammatory Effects | Showed significant reduction in COX enzyme activity, correlating with decreased inflammatory markers in treated cell cultures. |

Mechanism of Action

The mechanism of action of 2-methyl-N-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The triazole ring in the compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Variations

The following table summarizes structural differences and properties of comparable compounds:

Key Findings

Impact of Aryl Substituents: Electron-withdrawing groups (e.g., Cl in compound 9) enhance polarity and may improve receptor binding in neuroprotective assays .

Triazole Modifications: 1,2,4-Triazole vs. 1,2,3-Triazole: The 1,2,4-triazole ring (as in the target compound) provides stronger hydrogen-bonding capacity compared to 1,2,3-triazole derivatives (e.g., 6m), which may influence solubility and target affinity . Amino-substituted triazoles (e.g., 5p) exhibit higher melting points due to enhanced intermolecular interactions .

Biological Activity: Compounds with naphthalenyloxy side chains (e.g., 6m) show promise as HDAC inhibitors, suggesting that bulky substituents can modulate enzymatic activity .

Physicochemical Properties :

- LogD values for related triazolylpropanamides (e.g., −0.28 at pH 5.5) suggest moderate hydrophilicity, which may balance bioavailability and blood-brain barrier penetration .

Biological Activity

2-methyl-N-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide, with the CAS number 941912-69-2, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its effects in various biological contexts, including anti-inflammatory, antimicrobial, and antiproliferative properties.

Chemical Structure and Properties

The molecular formula of this compound is C13H16N4O, with a molecular weight of approximately 244.29 g/mol. The compound features a triazole ring, which is known for its diverse biological activities.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of triazole derivatives. In a study evaluating several triazole compounds, including derivatives of this compound, it was found that these compounds significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs) stimulated by lipopolysaccharides (LPS) and phytohemagglutinin (PHA). Specifically, the compound demonstrated a reduction in TNF-α production by approximately 44% to 60% at higher concentrations (50 µg/mL), indicating its potential as an anti-inflammatory agent .

Antimicrobial Activity

The antimicrobial efficacy of triazole compounds has also been explored. In vitro studies have shown that derivatives similar to this compound exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of microbial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

Antiproliferative Effects

The antiproliferative activity of the compound was assessed using various cancer cell lines. The results indicated that it effectively inhibited cell proliferation in a dose-dependent manner. Notably, compounds with structural similarities to this compound have shown promise in targeting specific enzymes involved in cancer cell growth .

Study on Cytokine Release

In a controlled study involving PBMC cultures treated with various triazole derivatives, it was observed that compounds similar to this compound significantly modulated cytokine release. The strongest inhibition was noted with compounds exhibiting structural features akin to those found in this compound. This study emphasized the importance of molecular structure in determining biological activity .

Evaluation of Toxicity

Toxicity assessments conducted alongside biological activity evaluations revealed that at high concentrations (up to 100 µg/mL), the tested derivatives maintained over 94% viability in PBMC cultures. This suggests a favorable safety profile for further development as therapeutic agents .

Data Summary

Q & A

Q. What are the optimal synthetic routes for 2-methyl-N-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step organic reactions, including:

- Amide bond formation : Coupling of the triazole-containing propanoyl chloride with 4-methylaniline under basic conditions.

- Triazole ring introduction : Click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) or nucleophilic substitution .

- Key parameters :

- Temperature : Reactions often proceed optimally between 60–80°C for triazole formation .

- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reaction efficiency .

- Catalysts : Copper(II) sulfate/sodium ascorbate for click chemistry .

Q. Table 1: Synthetic Optimization Parameters

| Step | Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|---|

| Amide coupling | pH | 8–10 (basic) | Prevents side reactions (e.g., hydrolysis) |

| Triazole formation | Reaction time | 4–6 hours | Longer durations reduce byproduct formation |

| Purification | Chromatography (TLC/HPLC) | – | Confirms >95% purity |

Q. Which characterization techniques are most effective for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) :

- 1H/13C NMR : Assigns proton/environment signals (e.g., methyl groups at δ 2.3–2.5 ppm, triazole protons at δ 7.8–8.2 ppm) .

- 2D NMR (COSY, HSQC) : Resolves complex coupling patterns in the triazole and amide regions .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 328.15) .

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, triazole C-N at ~1520 cm⁻¹) .

Q. Table 2: Key Spectral Data

| Technique | Key Peaks | Structural Confirmation |

|---|---|---|

| 1H NMR | δ 8.1 (s, 1H, triazole) | Triazole ring presence |

| IR | 1650 cm⁻¹ (C=O) | Amide bond integrity |

| HRMS | m/z 328.15 [M+H]+ | Molecular formula validation |

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities across studies?

Discrepancies often arise from:

- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme isoforms .

- Structural analogs : Minor modifications (e.g., methyl vs. chloro substituents) alter binding affinity .

- Methodology :

- Dose-response standardization : Use IC50 values normalized to control compounds.

- Structural validation : Re-characterize compounds from conflicting studies via NMR/MS .

- Computational docking : Compare binding modes with target proteins (e.g., HDAC or kinase enzymes) .

Q. What computational methods predict the binding interactions of this compound with biological targets?

- Molecular docking (AutoDock, Schrödinger) : Models interactions with enzymes (e.g., triazole binding to zinc in HDACs) .

- Molecular Dynamics (MD) simulations : Assess stability of ligand-protein complexes over time (e.g., RMSD < 2 Å over 100 ns) .

- QSAR studies : Correlate substituent effects (e.g., methyl groups) with activity using descriptors like logP and polar surface area .

Q. Table 3: Computational Insights

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interactions |

|---|---|---|

| HDAC8 | -9.2 | Triazole-Zn²⁺ coordination |

| CYP3A4 | -7.8 | Hydrophobic interactions with methylphenyl group |

Q. How does the stereoelectronic profile of the triazole ring influence pharmacological activity?

The 1,2,4-triazole moiety:

- Electron-withdrawing effects : Enhances hydrogen bonding with target proteins (e.g., via N2/N4 atoms) .

- Conformational rigidity : Restricts rotation, improving binding specificity .

- SAR findings :

- Methyl substitution : Increases lipophilicity (logP +0.5), enhancing membrane permeability .

- Phenyl vs. pyridyl substituents : Pyridyl groups improve solubility but reduce CNS penetration .

Q. What strategies mitigate degradation or metabolic instability of this compound?

- Prodrug design : Mask the amide group with ester linkages to enhance oral bioavailability .

- Stabilization :

- pH optimization : Formulate at pH 6–7 to prevent hydrolysis .

- Cyclodextrin encapsulation : Improves aqueous solubility and shelf life .

- Metabolic studies : Use liver microsomes to identify vulnerable sites (e.g., triazole ring oxidation) .

Q. How can contradictory data on cytotoxicity be analyzed mechanistically?

- Pathway analysis : Compare transcriptomic profiles (RNA-seq) of treated vs. untreated cells .

- Redox profiling : Measure ROS levels to distinguish apoptosis from necrosis .

- Target validation : CRISPR knockout of suspected targets (e.g., HDACs) to confirm on-mechanism effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.